2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of the boronic ester group makes it a valuable reagent in the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 5-cyclopropyl-2-fluorophenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is conducted at elevated temperatures, often around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.
Temperature: Typically between 50-100°C depending on the reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Boronic Acids: Produced via hydrolysis.
Scientific Research Applications
2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs, particularly in the formation of biaryl structures which are common in many active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: Employed in the labeling and detection of biomolecules due to its ability to form stable complexes with diols.
Mechanism of Action
The mechanism by which 2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a phenyl ring, leading to different electronic properties.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Substituted with a bromine atom, which can participate in different types of reactions compared to the fluorine atom.
Uniqueness
2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl group and the fluorine atom, which impart distinct steric and electronic effects. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
2223036-57-3 |
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Molecular Formula |
C15H20BFO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3 |
InChI Key |
RXGRIFRWWVQVIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)F |
Purity |
95 |
Origin of Product |
United States |
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